molecular formula C₂₃H₂₃D₄ClO₇ B1156810 (R,R)-Empagliflozin Impurity-d4

(R,R)-Empagliflozin Impurity-d4

Cat. No.: B1156810
M. Wt: 454.93
Attention: For research use only. Not for human or veterinary use.
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Description

Fundamental Principles of Impurity Control in Pharmaceutical Development and Manufacturing

The control of impurities in pharmaceuticals is a comprehensive process guided by stringent regulatory standards set forth by agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), often harmonized through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). longdom.orgclearsynth.compharmuni.com The core principle is to ensure that all impurities are maintained at levels that are safe for patients. pharmiweb.compharmacy.biz This involves a multi-faceted approach that includes:

Identification and Characterization: Determining the chemical structure of impurities that are present at or above a certain threshold. synthinkchemicals.comhumanjournals.com

Quantification: Developing and validating analytical methods, such as high-performance liquid chromatography (HPLC), to accurately measure the levels of impurities. propharmagroup.comgmpinsiders.com

Qualification: Establishing the biological safety of each impurity by either demonstrating that its level is below a qualified threshold or by conducting specific toxicological studies. gally.ch

Control Strategies: Implementing robust manufacturing processes and controls to consistently limit impurities in the final drug substance and product. veeprho.compharmaguru.co This includes controlling the quality of starting materials, intermediates, and reagents, as well as monitoring for degradation products that may form during storage. registech.com

Good Manufacturing Practices (GMP) provide the framework for ensuring that these control strategies are effectively implemented and documented. pharmuni.comfda.gov

Overview of Empagliflozin (B1684318) Chemical Synthesis and Potential Impurity Formation Pathways

Empagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) used in the treatment of type 2 diabetes. nih.govnih.gov Its synthesis is a multi-step process that can give rise to various impurities. alentris.org These can originate from several sources:

Starting Materials and Intermediates: Unreacted starting materials or intermediates can be carried through the synthesis and appear as impurities in the final product. alentris.org

By-products: Side reactions occurring during the main chemical transformations can generate unwanted by-products.

Reagents and Solvents: Residual solvents and reagents used in the synthesis can also be present as impurities.

Degradation Products: The API itself can degrade under certain conditions of heat, light, or humidity, leading to the formation of degradation impurities. alentris.org

Several synthetic routes for Empagliflozin have been described, often involving key steps such as Friedel-Crafts reactions, glycosylation, and reductions. patsnap.comchemicalbook.comgoogle.com For instance, one common pathway involves the coupling of a protected glucopyranose derivative with a substituted benzylic compound. google.com Each step in these syntheses presents the potential for the formation of specific impurities, including stereoisomers. nih.govresearchgate.net

Defining (R,R)-Empagliflozin Impurity-d4: Structural Specificity as an Isotopically Labeled Stereoisomeric Impurity

This compound is a highly specific and complex impurity. Its definition can be broken down into three key components:

Stereoisomeric Impurity: Empagliflozin has multiple chiral centers, meaning it can exist in different spatial arrangements called stereoisomers. While the desired drug is a single, specific stereoisomer, other stereoisomers can be formed as impurities during synthesis. google.com The "(R,R)" designation refers to the specific configuration at two of the chiral centers in this particular impurity, distinguishing it from the active Empagliflozin isomer and other potential stereoisomers. veeprho.com

Isotopically Labeled: The "-d4" suffix indicates that four of the hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable (non-radioactive) isotope of hydrogen. simsonpharma.com This isotopic labeling is a deliberate modification.

Impurity: This compound is considered an impurity because it is an unwanted chemical substance that can be present in the final Empagliflozin drug product. globalpharmatek.com

The precise structure of this compound is therefore a specific stereoisomer of Empagliflozin where four hydrogen atoms have been replaced by deuterium.

Academic Research Significance of Characterizing Specific Pharmaceutical Impurities

The characterization of specific pharmaceutical impurities like this compound holds significant importance for academic and industrial research for several reasons:

Reference Standards: Well-characterized impurities serve as essential reference standards for the development and validation of analytical methods. pharmiweb.comalfa-chemistry.com These standards allow for the accurate identification and quantification of impurities in routine quality control testing.

Understanding Formation Mechanisms: By identifying the structure of an impurity, researchers can often deduce the mechanism by which it is formed. nih.gov This knowledge is crucial for optimizing the manufacturing process to minimize or eliminate the formation of that impurity.

Toxicological Assessment: Knowing the exact structure of an impurity is the first step in assessing its potential toxicity. longdom.org This information helps in setting safe limits for the impurity in the final drug product.

Advancing Analytical Science: The challenge of separating, isolating, and characterizing complex impurities drives innovation in analytical techniques such as chromatography and spectroscopy. humanjournals.com

Metabolism and Pharmacokinetic Studies: Isotopically labeled compounds, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. simsonpharma.commusechem.com The isotopic label allows researchers to trace the fate of the molecule in biological systems, providing insights into its absorption, distribution, metabolism, and excretion (ADME).

Properties

Molecular Formula

C₂₃H₂₃D₄ClO₇

Molecular Weight

454.93

Origin of Product

United States

Mechanistic Investigations into the Formation of R,r Empagliflozin Impurity D4

Elucidation of Process-Related Impurity Formation during Empagliflozin (B1684318) Synthesis

The manufacturing process of Empagliflozin involves a multi-step chemical synthesis where the potential for impurity formation is present at each stage. informahealthcare.com These process-related impurities can originate from starting materials, intermediates, side reactions, or reagents used in the synthesis. alentris.orgdaicelpharmastandards.com

Side Reactions and Byproduct Generation from Starting Materials and Intermediates

The quality of starting materials and intermediates is fundamental to controlling the impurity profile of the final API. nbinno.com Impurities present in the initial raw materials can be carried through the synthetic sequence or can participate in side reactions to generate new byproducts. alentris.org

Several process-related impurities in Empagliflozin synthesis have been identified and characterized. informahealthcare.comnih.gov For instance, one common synthetic route involves a Friedel-Crafts reaction, which can generate regioisomeric impurities. informahealthcare.comgoogle.com Other identified impurities include products of condensation, reduction, or ring-opening of intermediates. The purity of key intermediates, such as 4-(2-chloro-5-iodobenzyl)phenol, is critical to minimize the formation of unwanted byproducts in subsequent steps. nbinno.com

A number of specific impurities have been isolated and characterized in the production of Empagliflozin, highlighting the diversity of potential side reactions.

Table 1: Examples of Process-Related Impurities in Empagliflozin Synthesis

Impurity Name/Type Description Potential Origin
α-Anomer of Empagliflozin A diastereomer of the desired β-anomer. Incomplete stereoselectivity during the reduction of the lactol intermediate. informahealthcare.com
EPN-R-ISO and EPN-Diol Impurities identified as intermediate molecules in certain synthetic pathways. researchgate.netbohrium.com Incomplete conversion or side reactions of synthetic intermediates.
IMPC A ring-opening product. Instability of an intermediate or the final molecule under certain reaction conditions.
IMPD A reduction byproduct. Over-reduction or non-specific reduction during a hydrogenation or silane (B1218182) reduction step.
IMPF A condensation product. A side reaction between two intermediate molecules or an intermediate and a reagent.
IMPG A deglucosylation product. Cleavage of the C-glycosidic bond under acidic or other harsh conditions during synthesis.

Role of Reaction Conditions and Reagents in Undesired Product Formation

The conditions under which a chemical reaction is performed play a pivotal role in dictating its outcome, including the types and quantities of impurities formed. In the synthesis of Empagliflozin, parameters such as temperature, reaction time, solvent, and the nature of reagents and catalysts are carefully controlled to maximize the yield of the desired product and minimize byproducts. informahealthcare.com

Stereochemical Divergence and Diastereomer Formation in Synthetic Steps

Empagliflozin possesses multiple chiral centers, making stereochemical control a critical challenge during its synthesis. The desired product is the β-anomer, which has a specific three-dimensional arrangement. informahealthcare.com The formation of other diastereomers, including the α-anomer or isomers with an (R,R) configuration at specific centers, represents a significant impurity issue. google.com

The formation of these stereoisomers primarily occurs during two key stages:

C-Glycosylation: The formation of the carbon-carbon bond between the glucose moiety and the aglycone diarylmethane structure is a crucial stereochemistry-defining step. The approach of the nucleophilic aryl species to the electrophilic sugar can occur from two different faces, potentially leading to a mixture of anomers.

Reduction of the Lactol Intermediate: A common synthetic strategy involves the addition of an organometallic reagent to a gluconolactone, forming a lactol intermediate. nih.gov The subsequent stereoselective reduction of this anomeric hydroxyl group is critical. While this reduction shows high selectivity for the desired β-isomer, small amounts of the α-anomer can still be formed. informahealthcare.com Studies have shown that while the β:α ratio can exceed 99:1, the α-anomer is still a detectable process-related impurity. informahealthcare.com The choice of catalyst and reaction conditions can influence the stereoselectivity of these transformations. acs.org

The formation of a specific (R,R)-diastereomer would arise from a lack of stereocontrol at two of the chiral centers during the synthesis. This could happen through non-selective reactions or epimerization under certain reaction conditions. Controlling the stereochemical outcome of these key steps is therefore paramount for producing Empagliflozin with high isomeric purity.

Degradation Pathways of Empagliflozin Contributing to Impurity Formation

Impurities can also be formed after the synthesis of the API through degradation. Forced degradation studies, conducted under more severe conditions than accelerated stability testing, are essential to identify potential degradation products and establish the intrinsic stability of the drug molecule. jetir.orgijsdr.org Empagliflozin has been subjected to various stress conditions, including hydrolysis and oxidation, to elucidate its degradation pathways. ijsdr.orgjchr.org

Hydrolytic Degradation Mechanisms (Acidic and Basic Conditions)

Empagliflozin's stability has been extensively studied under acidic and basic hydrolytic conditions. tandfonline.comscielo.br The molecule shows susceptibility to degradation in both media, with the rate and products of degradation being pH-dependent.

Under acidic conditions (e.g., using HCl), Empagliflozin undergoes significant degradation. tandfonline.comscielo.br The primary sites of acid-catalyzed hydrolysis are the ether linkages, particularly the one in the tetrahydrofuran (B95107) ring. Two major degradation products (DPs) have been identified from acid hydrolysis:

DP1: A product formed by the hydrolytic ring-opening of the tetrahydrofuran moiety. tandfonline.com

DP2: A product resulting from the complete cleavage and elimination of the tetrahydrofuran ring, leaving a hydroxyphenyl group. tandfonline.com

In basic conditions (e.g., using NaOH), Empagliflozin also demonstrates instability. jetir.orgscielo.bractascientific.com Kinetic studies have shown that the degradation in both acidic and basic media follows first-order kinetics. scielo.br

Table 2: Kinetic Data for Hydrolytic Degradation of Empagliflozin

Condition t90% (Time for 10% degradation) t50% (Time for 50% degradation)
Alkaline (1M NaOH) 24.7 hours 161.5 hours
Acidic (1M HCl) 25.4 hours 166.1 hours

Source: Data from a stability-indicating micellar electrokinetic chromatography study. scielo.br

Oxidative Degradation Product Generation

Oxidative stress represents another significant pathway for the degradation of Empagliflozin. Studies using hydrogen peroxide (H2O2) as the oxidizing agent have shown that Empagliflozin is highly susceptible to oxidative degradation. jetir.orgtandfonline.comactascientific.comjchr.org In some studies, the drug was found to be completely degraded in the presence of 3% H2O2. jchr.org The complex structure of Empagliflozin offers several potential sites for oxidation. The degradation pathways under oxidative conditions can be complex, leading to multiple degradation products. nih.govresearchgate.net Characterization using advanced analytical techniques like LC-QTOF-MS is necessary to identify the structures of these oxidative DPs. tandfonline.com

Table 3: Summary of Forced Degradation Studies on Empagliflozin

Stress Condition Reagents/Conditions Used Extent of Degradation Key Findings/Identified Products
Acid Hydrolysis 0.1N to 5N HCl, elevated temperatures (60-80°C) Significant degradation observed. jetir.orgtandfonline.comscielo.br Formation of degradation products via tetrahydrofuran ring-opening (DP1) and elimination (DP2). tandfonline.com
Base Hydrolysis 0.1N to 5N NaOH, elevated temperatures (60-80°C) Significant degradation observed. jetir.orgtandfonline.comscielo.bractascientific.com Follows first-order degradation kinetics. scielo.br

| Oxidation | 3% to 30% H2O2, room temperature or 60°C | High to complete degradation. jetir.orgtandfonline.comactascientific.comjchr.org | Formation of multiple oxidative degradation products. nih.govresearchgate.net |

Advanced Analytical Methodologies for the Characterization and Quantification of R,r Empagliflozin Impurity D4

Chromatographic Separation Techniques for Impurity Profiling

Chromatographic methods are fundamental to separating (R,R)-Empagliflozin Impurity-d4 from the active pharmaceutical ingredient (API), empagliflozin (B1684318), and other related substances. The choice of technique is dictated by the need for high resolution, sensitivity, and speed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of empagliflozin and its impurities. wisdomlib.org Method development focuses on achieving optimal separation by systematically adjusting various chromatographic parameters. A common approach is reversed-phase HPLC, which is effective for separating compounds with varying polarities. wisdomlib.org

The development of a robust HPLC method involves several key steps:

Column Selection: The choice of a stationary phase is critical. Columns such as C8 and C18 are frequently used. wisdomlib.org For instance, a Shim-pack phenyl column has been shown to provide sharp and well-resolved peaks for empagliflozin impurities. ufrgs.br

Mobile Phase Optimization: The composition of the mobile phase, a mixture of an aqueous solution and an organic solvent, is fine-tuned to achieve the desired separation. A gradient elution, where the mobile phase composition changes over time, is often employed to resolve complex mixtures of impurities. dntb.gov.ua Common mobile phase constituents include acetonitrile (B52724), methanol, and buffered aqueous solutions (e.g., with orthophosphoric acid or trifluoroacetic acid). wisdomlib.orgpjps.pk

Detection Wavelength: The UV detector wavelength is selected based on the maximum absorbance of empagliflozin and its impurities to ensure high sensitivity. Wavelengths around 224 nm and 230 nm are commonly used. google.comresearchgate.net

Flow Rate and Column Temperature: These parameters are optimized to improve peak shape and reduce analysis time. For example, a flow rate of 1.2 ml/min and a column temperature of 55°C have been utilized in a validated method. wisdomlib.org

A well-developed HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is specific, linear, accurate, precise, and robust. researchgate.netejbps.com Forced degradation studies are also conducted to demonstrate the stability-indicating nature of the method, ensuring that all degradation products can be separated from the main compound and its impurities. wisdomlib.org

Table 1: Example of Optimized HPLC Parameters for Empagliflozin Impurity Analysis

Parameter Condition Source
Column Inertsil C8 wisdomlib.org
Mobile Phase Gradient of 0.1% orthophosphoric acid and acetonitrile wisdomlib.org
Flow Rate 1.2 mL/min wisdomlib.org
Column Temperature 55°C wisdomlib.org
Detection Wavelength 230 nm wisdomlib.org
Injection Volume 20 µL ufrgs.br

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and superior resolution. This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates without sacrificing separation efficiency. researchgate.netresearchgate.net

For the analysis of empagliflozin and its impurities, UHPLC provides several advantages:

Increased Throughput: The shorter run times, often less than 2 minutes, significantly increase the number of samples that can be analyzed in a given period. nih.gov

Improved Resolution: The high efficiency of UHPLC columns allows for better separation of closely eluting impurities, which is crucial for accurate quantification. researchgate.net

Reduced Solvent Consumption: The lower flow rates and shorter analysis times associated with UHPLC lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique. nih.gov

A typical UHPLC method for empagliflozin impurity analysis might utilize a C18 column and a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile. researchgate.netnih.gov The method's sensitivity is demonstrated by low limits of detection (LOD) and quantification (LOQ), enabling the measurement of trace-level impurities. researchgate.net

Table 2: Comparison of Typical HPLC and UHPLC Method Parameters

Parameter HPLC UHPLC Source
Particle Size 3-5 µm < 2 µm pjps.pkresearchgate.net
Column Dimensions 150/250 mm x 4.6 mm 50/100 mm x 2.1 mm dntb.gov.uaresearchgate.net
Analysis Time > 15 min < 2 min ufrgs.brnih.gov
Pressure 2000-6000 psi 6000-15000 psi
Resolution Good Excellent researchgate.net

Empagliflozin possesses multiple chiral centers, meaning it can exist as various stereoisomers (enantiomers and diastereomers). google.com Since different stereoisomers can have distinct pharmacological and toxicological profiles, it is essential to control the stereochemical purity of the drug substance. researchgate.net this compound is a specific diastereomer, and its separation from other isomers is critical.

Chiral chromatography is the primary technique used for this purpose. It employs a chiral stationary phase (CSP) that can interact differently with the various stereoisomers, leading to their separation. ijrps.com

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for the separation of empagliflozin's optical isomers. google.comejbps.com For example, a Chiralpak IC column, which has a cellulose tris(3,5-dichlorophenyl carbamate) stationary phase, has been successfully used. ejbps.com

Mobile Phase: Normal-phase chromatography is often employed in chiral separations. The mobile phase typically consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropyl alcohol or ethanol (B145695). ejbps.com

Detection: UV detection at a wavelength of approximately 224 nm is commonly used for the quantification of the separated isomers. ejbps.com

A validated chiral HPLC method can achieve a resolution of not less than 1.5 between the enantiomers, which is a standard requirement for ensuring adequate separation. ejbps.com The method's sensitivity is crucial, with LOD and LOQ values in the range of 0.01% and 0.03% (w/w) respectively, for the undesired enantiomer. ejbps.com

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools in impurity analysis. Liquid Chromatography-Ultraviolet (LC-UV) detection is a standard configuration in most HPLC and UHPLC systems. wisdomlib.org

A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, offers an advantage over a standard UV detector. A DAD can acquire the entire UV-visible spectrum for each point in the chromatogram. This capability is invaluable for:

Peak Purity Analysis: DAD allows for the assessment of peak purity by comparing spectra across a single chromatographic peak. This helps to ensure that a peak corresponds to a single compound and is not co-eluting with an impurity.

Impurity Identification: The UV spectrum of an unknown impurity peak can be compared to a library of known spectra, aiding in its preliminary identification.

Optimal Wavelength Selection: The DAD records the absorbance at all wavelengths simultaneously, making it straightforward to select the optimal wavelength for quantification of each compound after the analysis is complete. nih.gov

In the context of empagliflozin analysis, LC-DAD methods have been developed to separate the API from its impurities and degradation products, with detection wavelengths typically set around 225 nm or 230 nm. dntb.gov.uaresearchgate.net

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Isotopic Analysis

While chromatography is excellent for separation, spectroscopy and spectrometry are required for the definitive identification and structural elucidation of impurities.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural characterization of pharmaceutical impurities. nih.gov Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). scirp.org This high accuracy allows for the unambiguous determination of the elemental composition of an impurity. nih.govscirp.org

The process of using HRMS for impurity analysis involves:

Ionization: The impurity molecule is first ionized, often using techniques like electrospray ionization (ESI). scirp.org

Mass Analysis: The m/z ratio of the ionized molecule is measured with high precision by a mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. scirp.orgthermofisher.com

Elemental Formula Determination: The accurate mass measurement is used to calculate the possible elemental formulas for the molecule. The isotopic pattern of the molecule, which is also resolved by HRMS, further helps in confirming the correct formula. nih.gov

Structural Elucidation: To gain further structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, the impurity ion is fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides valuable clues about the molecule's structure. scirp.org

For this compound, HRMS is crucial not only for confirming its elemental composition but also for verifying the presence and location of the four deuterium (B1214612) atoms. The mass difference between the deuterated impurity and its non-deuterated counterpart can be precisely measured, confirming the isotopic labeling. The high resolving power of HRMS is essential to distinguish the deuterated impurity from other potential isobaric interferences. thermofisher.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of pharmaceutical impurities. In the analysis of this compound, MS/MS provides detailed information about the molecule's fragmentation pattern, which helps to confirm its structure and the location of the deuterium labels.

The process involves subjecting the protonated or deprotonated molecular ion of the impurity to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecule's structure. For this compound, with a molecular formula of C23H23D4ClO7, the fragmentation pathway would be compared to that of its non-deuterated counterpart, (R,R)-Empagliflozin Impurity. simsonpharma.com The mass shift of 4 Da in specific fragments confirms the presence and location of the deuterium atoms on the phenyl ring.

Table 1: Illustrative MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Putative Fragment Structure/Identity
455.93 [M+H]+375.1Loss of the tetrahydrofuran (B95107) group
455.93 [M+H]+283.1Cleavage of the ether linkage and loss of the glucosyl moiety
455.93 [M+H]+191.1The deuterated phenyl-tetrahydrofuranyloxy portion

Note: The m/z values are hypothetical and for illustrative purposes. Actual values would be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment and Deuterium Location

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural determination of organic molecules, including pharmaceutical impurities. Both ¹H NMR and ¹³C NMR are employed to provide a complete picture of the molecular skeleton.

¹³C NMR provides information on the carbon framework of the molecule. The signals for the deuterated carbons will show a characteristic splitting pattern (a triplet for a C-D bond) and a lower intensity compared to the protonated carbons, further corroborating the location of the deuterium labels.

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) for Exchangeable Proton Characterization

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein conformation and dynamics, but it can also be adapted to characterize the exchangeable protons in small molecules like this compound. Exchangeable protons are those attached to heteroatoms like oxygen and nitrogen.

In this context, HDX-MS can be used to confirm the number of hydroxyl groups present in the impurity. By exposing the molecule to a deuterated solvent (e.g., D₂O), the hydroxyl protons will exchange with deuterium atoms, leading to a measurable increase in the molecule's mass. The magnitude of this mass shift corresponds to the number of exchangeable protons, thus confirming the integrity of the glucosyl moiety.

Applications of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Impurity Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of this compound.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (O-H) groups, ether (C-O-C) linkages, and aromatic rings. The C-D stretching vibrations would appear at a lower frequency (around 2100-2300 cm⁻¹) compared to C-H stretching vibrations (around 2800-3000 cm⁻¹), providing further evidence for deuteration.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound. The UV spectrum would show characteristic absorption maxima, and the position and intensity of these maxima can be used for quantitative analysis and to confirm the presence of the aromatic system.

Validation Principles for Analytical Methods Applied to Impurity Analysis

The validation of analytical methods is a mandatory requirement in the pharmaceutical industry to ensure that the methods are reliable, reproducible, and fit for their intended purpose. globalresearchonline.netajrconline.org For impurity analysis, this is especially critical to guarantee the safety and efficacy of the drug product.

Specificity, Selectivity, and Robustness

Specificity and Selectivity : Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the API, other impurities, degradation products, and matrix components. pharmaknowledgeforum.compharmaguideline.com Selectivity is a comparative term that describes the ability of a method to distinguish between the analyte and other substances. globalresearchonline.net For this compound, the analytical method must be able to separate it from empagliflozin and any other related substances. This is typically achieved using chromatographic techniques like HPLC, where the retention times of the different components are distinct. pharmaknowledgeforum.com

Robustness : Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. pharmaguideline.com This provides an indication of its reliability during normal usage. pharmaguideline.com For an HPLC method, parameters that would be tested for robustness include the pH of the mobile phase, column temperature, flow rate, and mobile phase composition. youtube.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determinations

Limit of Detection (LOD) : The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. pharmaguideline.compharmaguidesline.com It is the point at which the signal can be reliably distinguished from the background noise. pharmaspecialists.com For impurities, the LOD is important for qualitative purposes, indicating the presence or absence of the impurity. pharmaspecialists.com

Limit of Quantitation (LOQ) : The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pharmaguidesline.com This is a critical parameter for the analysis of pharmaceutical impurities, as regulatory guidelines often specify limits for their presence in the final drug product. pharmaguidesline.com The LOQ must be at or below the reporting threshold for the impurity. pharmaspecialists.com

Several methods can be used to determine the LOD and LOQ, including the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) and the use of the standard deviation of the response and the slope of the calibration curve. pharmaspecialists.compharmaspecialists.com

Table 2: Typical Acceptance Criteria for LOD and LOQ Determination

ParameterMethodAcceptance Criteria
LOD Signal-to-Noise RatioS/N ratio ≥ 3:1 pharmaspecialists.com
LOQ Signal-to-Noise RatioS/N ratio ≥ 10:1 pharmaspecialists.com
LOQ PrecisionRelative Standard Deviation (RSD) for replicate injections should meet predefined criteria (e.g., ≤10%).
LOQ AccuracyThe measured concentration should be within a certain percentage of the true value (e.g., 80-120%).

Accuracy, Precision, and Linearity Studies

The robust and reliable quantification of impurities is a cornerstone of pharmaceutical quality control. For the deuterated impurity this compound, advanced analytical methodologies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed and validated to ensure accurate and precise measurements. These methods are critical in both the manufacturing process of the active pharmaceutical ingredient (API) and in bioanalytical studies. The validation of these methods typically adheres to the guidelines set forth by international regulatory bodies.

While specific studies focusing solely on the quantification of this compound as an impurity are not extensively detailed in publicly available literature, its use as an internal standard (IS) in bioanalytical assays for empagliflozin provides significant insight into its analytical behavior and the performance of methods for its detection. In these contexts, Empagliflozin-d4 is instrumental for correcting the variability in sample preparation and instrument response, ensuring the accuracy and precision of the empagliflozin measurement.

Research Findings

A validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of empagliflozin and metformin (B114582) in human plasma utilized Empagliflozin-d4 as an internal standard. bue.edu.egresearchgate.netnih.gov This method demonstrated high sensitivity and a short run time, making it suitable for high-throughput analysis in pharmacokinetic studies. researchgate.netnih.gov The extraction of analytes was achieved through a protein precipitation technique using acetonitrile, followed by freezing to minimize matrix effects. bue.edu.egresearchgate.net

Another study detailed a bioanalytical method for determining empagliflozin in human plasma using UPLC-MS/MS, also employing Empagliflozin-d4 as an internal standard. ijper.orgijper.org This method, validated for its accuracy, precision, and sensitivity, is noted as suitable for bioequivalence and pharmacokinetic studies. ijper.orgijper.org

The chromatographic separation in these studies is typically achieved on a C18 reverse-phase column. For instance, one method used an Acquity UPLC BEH C18 column with an isocratic mobile phase consisting of 0.01% formic acid and acetonitrile (70:30 v/v) at a flow rate of 0.3 mL/min. bue.edu.egresearchgate.net Another employed a Synergi 2.5µ Fusion-Reverse phase column with a mobile phase of 0.2% formic acid in a 75:25 methanol-water ratio. ijper.orgijper.org Mass spectrometric detection is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. The MRM transition for Empagliflozin-d4 has been reported as m/z 455.43 → 75.05. bue.edu.egresearchgate.net

Linearity

In the context of method validation where Empagliflozin-d4 is used as an internal standard, the linearity of the response for the primary analyte (empagliflozin) is established across a specific concentration range. The consistent response of the internal standard across this range is crucial for ensuring the accuracy of the quantification.

A UPLC-MS/MS method for empagliflozin in human plasma demonstrated linearity over a concentration range of 2.0 to 250.0 ng/mL. researchgate.net Another study reported linearity for empagliflozin from 2 to 1000 ng/mL with a correlation coefficient (r) of >0.9998. asiapharmaceutics.info While these linearity data pertain to empagliflozin, they are achieved through the use of a fixed concentration of Empagliflozin-d4 as an internal standard, indicating the stable and predictable performance of the deuterated compound under the established analytical conditions.

Table 1: Linearity Data for Analytical Methods Utilizing Empagliflozin-d4 as an Internal Standard

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)Analytical Method
Empagliflozin2.0 - 250.0> 0.99UPLC-MS/MS
Empagliflozin2 - 1000> 0.9998LC-MS/MS

This table presents linearity data for empagliflozin, which is reliant on the consistent performance of Empagliflozin-d4 as an internal standard.

Accuracy and Precision

The accuracy of an analytical method is its ability to measure a known concentration, while precision refers to the closeness of repeated measurements. In bioanalytical method validation, these parameters are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low quality control (LQC), medium quality control (MQC), and high quality control (HQC) samples.

For a UPLC-MS/MS method using Empagliflozin-d4 as an internal standard, the intra-day and inter-day precision and accuracy for the quantification of empagliflozin were well within the accepted limits of regulatory guidelines. The intra-day accuracy for empagliflozin ranged from 90.62% to 103.48%, with precision (CV%) between 2.70% and 5.63%. bue.edu.eg The inter-day accuracy was between 97.33% and 102.04%, with precision (CV%) from 2.74% to 6.32%. bue.edu.eg

Another LC-MS/MS method validation reported the intra-day and inter-day precision for empagliflozin to be within acceptable limits, with the coefficient of variation (C.V.) for accuracy and precision being ≤ 15%. sciencescholar.us The mean recovery for Empagliflozin-d4 as an internal standard was found to be between 95.40% and 97.14%. bue.edu.eg

Table 2: Accuracy and Precision Data for the Quantification of Empagliflozin using Empagliflozin-d4 as an Internal Standard

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ105.6390.626.3297.33
QCL302.70103.482.74102.04
QCM1002.8798.903.73100.22
QCH2002.7499.273.2399.94

This table is based on data for empagliflozin quantification from a validated UPLC-MS/MS method utilizing Empagliflozin-d4 as an internal standard. bue.edu.eg

Stereochemical Aspects in the Research of R,r Empagliflozin Impurity D4

Importance of Chiral Purity in Pharmaceutical Impurity Profiling

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. skpharmteco.com Enantiomers, the two mirror-image forms of a chiral drug, can exhibit markedly different pharmacological and toxicological profiles in the body's chiral environment. pharmaffiliates.comskpharmteco.com One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even responsible for adverse effects (the distomer). nih.gov

Consequently, ensuring the chiral purity of an active pharmaceutical ingredient (API) is paramount for drug safety and efficacy. pharmaffiliates.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines that necessitate the characterization and control of stereoisomeric impurities. fda.govmdpi.com According to ICH regulations, enantiomeric impurities may need to be treated as individual impurities and their levels controlled to within tight specifications, often not exceeding 0.1% of the main enantiomer. mdpi.com

The profiling of chiral impurities is a mandatory part of drug development and manufacturing. pharmtech.com It involves identifying and quantifying all stereoisomeric components to ensure the final drug product's identity, strength, quality, and purity from a stereochemical perspective. fda.gov This rigorous control prevents potential toxicity associated with unwanted isomers and ensures a consistent therapeutic effect. pharmtech.com

Challenges in Stereoselective Synthesis of Gliflozin Impurities and Their Control

The synthesis of complex chiral molecules like empagliflozin (B1684318), a member of the gliflozin class of SGLT2 inhibitors, presents significant stereochemical challenges. google.cominformahealthcare.com The molecular structure of empagliflozin contains multiple chiral centers, meaning a large number of stereoisomers could potentially be formed during synthesis. pnrjournal.compatsnap.com

The primary challenges in the stereoselective synthesis of gliflozins include:

Construction of the Aryl Substituent: Building the specific diarylmethane core of the molecule. gelest.com

Glucosylation of the Aryl Moiety: Attaching the glucose ring to the aryl portion with the correct stereochemistry, specifically achieving the desired β-anomer. gelest.comthieme-connect.de

Control of Multiple Stereocenters: Ensuring the correct three-dimensional arrangement at all six chiral centers in the final molecule. patsnap.com

During the synthesis, suboptimal reaction conditions or the inherent nature of certain chemical transformations can lead to the formation of undesired stereoisomers, which are classified as impurities. informahealthcare.com For instance, the reduction of a key hemiketal intermediate in the synthesis of gliflozins is a critical step where stereoselectivity can be poor, leading to a mixture of α and β anomers if not carefully controlled. gelest.com Similarly, other reactions can lead to the inversion of one or more chiral centers, resulting in diastereomeric or enantiomeric impurities. pharmtech.com

Controlling these impurities requires a deep understanding of the reaction mechanisms and the optimization of process parameters. informahealthcare.com This often involves the development of highly stereoselective synthetic routes, which may utilize chiral catalysts, auxiliaries, or specific protecting groups to guide the stereochemical outcome of reactions. google.comthieme-connect.de Despite these efforts, the formation of trace amounts of stereoisomeric impurities is often unavoidable, necessitating robust analytical methods for their detection and quantification to ensure they remain within acceptable limits. informahealthcare.com

Methodologies for Determining Absolute and Relative Stereochemistry of Impurities

Determining the precise three-dimensional structure, including the absolute and relative configuration of chiral centers, for an impurity is a critical step in its characterization. Several powerful analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the structural elucidation of organic molecules, including the determination of stereochemistry. veeprho.commdpi.com

Proton (¹H) and Carbon (¹³C) NMR: Provide detailed information about the molecular structure, connectivity, and chemical environment of atoms. veeprho.com

2D NMR Techniques: Experiments like COSY, HSQC, and HMBC help to establish the bonding framework and relative stereochemistry of the molecule. mdpi.com

Chiral Derivatizing Agents: The Mosher method, which involves reacting a chiral molecule with a chiral derivatizing agent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), creates diastereomers that can be distinguished by NMR, allowing for the determination of absolute configuration. usm.edu

Nuclear Overhauser Effect (NOE) Spectroscopy: Provides information about the spatial proximity of atoms, which is crucial for deducing relative stereochemistry.

X-ray Crystallography: This technique is considered the "gold standard" for unambiguously determining the absolute configuration of a molecule, provided that a suitable single crystal of the compound can be grown. nih.gov However, obtaining high-quality crystals of impurities, which are often available only in small quantities, can be a significant challenge. nih.gov

Chiroptical Methods: Techniques like Circular Dichroism (CD) are highly sensitive to the stereochemistry of a molecule. nih.gov By comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration can be reliably determined. nih.gov This method is particularly valuable when X-ray crystallography is not feasible. nih.gov

These methodologies, often used in combination, provide the comprehensive structural information required by regulatory agencies for the full characterization of pharmaceutical impurities. veeprho.comrsc.org

Advanced Chiral Separation Techniques for Impurity Isolation and Quantification

Once stereoisomeric impurities have been identified, advanced separation techniques are required to isolate them for structural characterization and to quantify their levels in the final API.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used technique for separating enantiomers and diastereomers in the pharmaceutical industry. skpharmteco.comnih.gov

Chiral Stationary Phases (CSPs): These are the core of chiral HPLC. CSPs are packed into HPLC columns and create a chiral environment that allows for differential interaction with the enantiomers of a chiral compound, leading to different retention times and thus, separation. nih.govhplc.eu Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly versatile and widely used. hplc.eunih.gov

Method Development: Developing a chiral HPLC method involves screening various CSPs and mobile phase conditions to achieve adequate resolution between the main compound and its stereoisomeric impurities. ejbps.commdpi.com

Capillary Electrophoresis (CE): CE is another powerful technique for chiral separations, offering high efficiency and fast analysis times. mdpi.com It works by adding a chiral selector, often a cyclodextrin (B1172386) derivative, to the background electrolyte. mdpi.com The enantiomers form transient diastereomeric complexes with the chiral selector, which have different mobilities in the electric field, enabling their separation. mdpi.com

These techniques must be validated according to ICH guidelines to ensure they are specific, sensitive, linear, accurate, and robust for their intended purpose, which is typically to quantify chiral impurities at very low levels (e.g., 0.1% or less). ejbps.comchromatographyonline.com

Data Tables

Table 1: Example of a Chiral HPLC Method for Empagliflozin Impurity Analysis This table is a representative example based on published methodologies for empagliflozin.

ParameterConditionReference
Column Chiralpak IC (immobilized cellulose tris(3,5-dichlorophenyl carbamate)) ejbps.com
Mobile Phase n-Hexane: Isopropyl alcohol: Ethanol (B145695): Methyl tert-butyl ether: Trifluoro acetic acid (650:200:100:50:1 v/v/v/v) ejbps.com
Flow Rate 1.0 mL/min ejbps.com
Detection UV at 224 nm ejbps.com
Column Temperature 25 °C ejbps.com
LOD for (R)-Isomer 0.01% w/w ejbps.com
LOQ for (R)-Isomer 0.03% w/w ejbps.com

Table 2: Example of a Chiral HPLC Method for Empagliflozin Optical Isomer Determination This table is a representative example based on published methodologies.

ParameterConditionReference
Column Amylose or Cellulose derivative chiral column patsnap.com
Mobile Phase Methanol/Ethanol/n-Hexane mixture OR Acetonitrile (B52724)/PBS mixture google.com
Flow Rate 1.0 mL/min patsnap.com
Detection UV at 224 nm patsnap.com
Column Temperature 30 °C patsnap.com

Isotopic Labeling D4 Considerations in R,r Empagliflozin Impurity D4 Research

Principles and Strategies for Site-Specific Deuterium (B1214612) Incorporation in Pharmaceutical Compounds

The strategic placement of deuterium atoms within a pharmaceutical compound is a process known as site-specific isotopic labeling. This technique is fundamental to creating effective internal standards for analytical methods. The primary principle is to introduce deuterium at positions that are chemically stable and not susceptible to exchange with protons from the surrounding environment, such as solvents or biological matrices. acanthusresearch.com

Key considerations for site-specific deuterium incorporation include:

Chemical Stability: Deuterium labels should be placed on carbon atoms that are not prone to enolization or other exchange mechanisms. acanthusresearch.com For instance, placing deuterium on heteroatoms like oxygen or nitrogen is generally avoided due to the high likelihood of exchange. acanthusresearch.com

Mass Shift: A sufficient number of deuterium atoms must be incorporated to provide a clear mass difference between the labeled and unlabeled compound in mass spectrometry analysis. This ensures that the two compounds can be easily distinguished. aptochem.com

Synthetic Accessibility: The chosen labeling strategy must be synthetically feasible, allowing for the efficient and cost-effective production of the deuterated compound.

Common strategies for introducing deuterium include:

Deuterium Gas (D2) Catalytic Reduction: This method involves the use of deuterium gas and a metal catalyst to reduce a suitable precursor, thereby incorporating deuterium atoms.

Deuterated Reagents: Utilizing deuterated reducing agents (e.g., sodium borodeuteride) or deuterated building blocks allows for the precise introduction of deuterium at specific sites.

H/D Exchange Reactions: Under certain conditions, such as acid or base catalysis, hydrogen atoms on a molecule can be exchanged for deuterium from a deuterated solvent (e.g., D₂O or deuterated methanol). acanthusresearch.com

Synthetic Approaches for Preparing Deuterated Impurity Reference Standards

The synthesis of deuterated impurity reference standards like (R,R)-Empagliflozin Impurity-d4 requires a multi-step process that mirrors the synthesis of the parent drug but incorporates a deuterated starting material or reagent at a key step. While specific synthetic routes for this compound are often proprietary, general approaches can be inferred from the synthesis of empagliflozin (B1684318) and its labeled analogs. researchgate.netinformahealthcare.com

A plausible synthetic strategy for this compound would likely involve the preparation of a deuterated aglycone precursor. For instance, the synthesis could start with a deuterated phenol (B47542) derivative which is then elaborated through several steps to form the key intermediate that is ultimately coupled with the glucose moiety. The stereochemistry of the final product would be controlled through the use of stereoselective reactions and chiral starting materials.

The synthesis of labeled empagliflozin has been reported using carbon-13 and carbon-14 (B1195169) isotopes, providing insights into potential labeling strategies. researchgate.netsigmaaldrich.com For example, carbon-13 labeled empagliflozin has been synthesized in five steps from commercially available α-D-glucose-[¹³C₆]. sigmaaldrich.com A similar approach could be adapted for deuterium labeling, utilizing a deuterated glucose derivative or other deuterated starting materials.

Applications of Deuterated Internal Standards in Quantitative Analytical Methodologies (e.g., Isotopic Dilution Mass Spectrometry)

Deuterated internal standards, such as this compound, are indispensable tools in quantitative analytical methods, particularly in isotopic dilution mass spectrometry (IDMS). aptochem.comclearsynth.compubcompare.ai IDMS is a highly accurate technique for determining the concentration of an analyte in a sample.

The principle of IDMS involves adding a known amount of the isotopically labeled internal standard to the sample containing the unlabeled analyte. The internal standard and the analyte are chemically identical and therefore exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. aptochem.com

Key advantages of using deuterated internal standards in IDMS include:

Correction for Matrix Effects: Biological samples are complex matrices that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since the deuterated internal standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, allowing for accurate correction. kcasbio.com

Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, IDMS significantly improves the precision and accuracy of the measurement. clearsynth.compubcompare.ai

Method Robustness: The use of a stable isotope-labeled internal standard makes the analytical method more robust and less susceptible to variations in experimental conditions. aptochem.comkcasbio.com

This compound is specifically used as an internal standard for the quantification of (R,R)-Empagliflozin impurity in empagliflozin drug substance and formulated products. clearsynth.com This allows for the precise monitoring and control of this impurity, which is crucial for ensuring the quality and safety of the final drug product.

Investigation of Kinetic Isotope Effects on Impurity Formation and Stability (from a chemical perspective)

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect arises from the difference in mass between hydrogen and deuterium, which affects the vibrational frequency of the carbon-deuterium bond compared to the carbon-hydrogen bond. Breaking a C-D bond requires more energy than breaking a C-H bond, leading to a slower reaction rate.

In the context of this compound, the presence of deuterium atoms could potentially influence the rate of its formation or degradation. For example, if the formation of a particular degradation product involves the cleavage of a C-H bond that is deuterated in the impurity standard, the rate of formation of that degradation product would be slower for the deuterated compound.

While the primary purpose of deuteration in this compound is for its use as an internal standard, the potential for KIEs is an important chemical consideration. Understanding these effects can provide valuable insights into the mechanisms of impurity formation and the stability of the drug substance. However, it is important to note that for most applications as an internal standard, the KIE is generally assumed to be negligible or is accounted for in the method validation.

Impurity Profiling and Control Strategies in Empagliflozin Manufacturing Research

Development of Comprehensive Impurity Profiles for Active Pharmaceutical Ingredients (APIs)

A comprehensive impurity profile is the foundation of quality control for any API. For Empagliflozin (B1684318), this involves the identification, quantification, and characterization of all potential and actual impurities. alentris.org The process begins during the early stages of drug development and continues through to commercial manufacturing.

Research Findings and Impurity Identification: During the manufacturing process of Empagliflozin, several process-related impurities and degradation products have been identified. Studies have reported the discovery of unknown impurities in pilot batches, with levels ranging from 0.05% to 0.15%. nih.govresearchgate.netresearchgate.net These impurities can arise from unreacted intermediates, side reactions, or degradation under specific stress conditions like oxidation, hydrolysis, heat, or light. alentris.orgresearchgate.net

Key analytical techniques for developing these profiles include High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS). researchgate.netresearchgate.net These methods are designed to separate the API from its impurities, allowing for their precise measurement. wisdomlib.org For instance, several stability-indicating HPLC methods have been developed that can effectively separate Empagliflozin from its process-related contaminants and degradation products. researchgate.netwisdomlib.org

The characterization of novel impurities often requires their isolation from mother liquors using techniques like column chromatography and semi-preparative LC. nih.govresearchgate.net Once isolated, the structural elucidation is performed using advanced spectroscopic methods such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D). nih.govresearchgate.net

(R,R)-Empagliflozin Impurity-d4 is a stable isotope-labeled version of a potential diastereomeric impurity of Empagliflozin. While not an impurity in the traditional sense, it serves as a critical analytical tool. As a certified reference material, it is used as an internal standard for the accurate quantification of the corresponding non-labeled impurity in Empagliflozin samples, typically using sensitive LC-MS methods. This ensures precise monitoring and control.

Table 1: Examples of Identified Impurities in Empagliflozin Manufacturing

Impurity Type Common Name/Description Analytical Method Reference
Process-Related Impurity resulting from ring-opening HPLC, LC-MS nih.gov
Process-Related Isomerization product (e.g., (R,R) isomer) HPLC, LC-MS nih.gov
Process-Related Condensation product HPLC
Process-Related Acetylated impurities HPLC alliedacademies.orgpatsnap.com
Degradation Product Oxidative degradation product HPLC, LC-MS researchgate.netasianpubs.org
Degradation Product Hydrolytic degradation product (acid and base) HPLC researchgate.netscielo.br

This table is illustrative. The specific impurity profile can vary depending on the synthetic route.

Strategies for Impurity Minimization and Removal during Chemical Synthesis and Purification

Controlling impurities is a critical aspect of the Quality by Design (QbD) paradigm in pharmaceutical manufacturing. researchgate.netrsc.org The goal is to design a robust synthesis and purification process that consistently minimizes the formation of impurities and effectively removes those that do form.

Synthesis Optimization: The formation of impurities is often highly dependent on reaction conditions. By carefully controlling parameters such as temperature, pressure, reaction time, and the stoichiometry of reagents, the generation of byproducts can be significantly reduced. For example, in the reduction step to form Empagliflozin, the use of molecular sieves has been shown to reduce the amount of critical impurities. googleapis.com

Purification Techniques: Post-synthesis purification is essential to achieve the high purity required for an API.

Recrystallization: This is a primary method for purifying the final Empagliflozin product. A study demonstrated that after synthesizing crude Empagliflozin with a purity of 98%, recrystallization in ethanol (B145695) increased the purity to 99.9% and effectively removed all monitored impurities. informahealthcare.com

Column Chromatography: This technique is widely used to separate the desired compound from impurities based on their differential adsorption to a stationary phase. It is particularly valuable for removing impurities with polarities similar to the API and is often used during the isolation and characterization of unknown impurities. nih.govinformahealthcare.com

Table 2: Impurity Control Strategies in Empagliflozin Synthesis

Strategy Description Stage of Application Efficacy
Process Optimization Precise control of reaction parameters (temperature, reagents) to prevent side reactions. Chemical Synthesis Minimizes formation of process-related impurities.
Use of Additives Addition of molecular sieves during the reduction step. Chemical Synthesis Reduces specific critical impurities. googleapis.com
Recrystallization Dissolving the crude product in a suitable solvent (e.g., ethanol) and allowing it to crystallize, leaving impurities in the solution. Final Purification Highly effective; can increase purity from 98% to >99.9%. informahealthcare.com

Implementation of Process Analytical Technology (PAT) for In-Process Impurity Monitoring and Control

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. fda.gov The goal of PAT is to build quality into the product by design, ensuring the final product meets its critical quality attributes (CQAs). mt.com

For Empagliflozin manufacturing, PAT can be implemented to monitor the chemical reactions in real-time. This allows for the immediate detection of deviations that could lead to impurity formation, enabling prompt corrective actions. nih.gov

PAT Tools and Application:

In-situ Spectroscopy (FTIR, Raman): These spectroscopic tools can be integrated directly into the reaction vessel. mt.com They provide real-time information on the concentration of reactants, products, and key intermediates. By monitoring the reaction profile, operators can ensure the reaction proceeds to completion and can detect the formation of byproducts, which are potential impurities. This allows for precise control over reaction endpoints, preventing under- or over-reaction that could generate impurities. researchgate.net

Chromatographic Analyzers: In-line or on-line HPLC systems can automatically sample the reaction mixture at various time points. This provides detailed information on the formation of the API and the profile of impurities like potential diastereomers or degradation products as the reaction progresses. nih.gov

By integrating these tools, a comprehensive control strategy can be established. For example, if in-situ FTIR indicates a slowing reaction rate or the appearance of an unexpected peak (indicating an impurity), the process parameters can be adjusted in real-time to bring the process back into its desired state, thus preventing the formation of out-of-specification material. nih.gov This real-time monitoring and control are central to the PAT framework and modern pharmaceutical manufacturing. agcbio.com

Regulatory Science and Harmonization in Pharmaceutical Impurity Research

Academic Interpretation and Application of ICH Quality Guidelines for Impurities

The International Council for Harmonisation (ICH) has established a series of quality guidelines that provide a scientific and risk-based approach to the control of impurities in pharmaceutical products. researchgate.netmedchemexpress.comsynthinkchemicals.com These guidelines are the bedrock of regulatory submissions and are subject to extensive academic interpretation and application in the field of pharmaceutical analysis. The primary guidelines governing impurities are ICH Q1A (Stability Testing), Q3A (Impurities in New Drug Substances), Q3B (Impurities in New Drug Products), and Q3C (Impurities: Guideline for Residual Solvents). nih.govasianpubs.orgveeprho.comijper.org

(R,R)-Empagliflozin Impurity-d4, a deuterated isotopologue of an Empagliflozin (B1684318) impurity, serves as a pertinent case study for the application of these guidelines. While often used as an internal standard in bioanalytical methods due to its mass difference from the parent drug, its potential presence as an impurity in the drug substance requires careful consideration under the ICH framework. nih.gov

ICH Q3A and Q3B establish thresholds for the reporting, identification, and qualification of impurities. alentris.orgwisdomlib.org These thresholds are based on the maximum daily dose of the drug and are designed to ensure patient safety.

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

Identification Threshold: The level at which the structure of an impurity must be elucidated.

Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

For a given impurity, if its concentration exceeds the qualification threshold, a comprehensive toxicological assessment is required to justify its presence. The qualification process involves acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the specified level(s). wisdomlib.orgsemanticscholar.org

The following interactive table outlines the standard ICH Q3A/Q3B thresholds for impurities.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%

TDI: Total Daily Intake

In the context of this compound, its identification would be confirmed using advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and isotopic purity. alentris.org The qualification would involve a thorough safety assessment, considering its structural similarity to the non-deuterated impurity and the potential for any kinetic isotope effects to alter its toxicological profile.

The analytical procedures used to detect and quantify impurities must be validated to demonstrate their suitability for their intended purpose, as outlined in ICH Q2 guidelines. researchgate.net For this compound, this would involve developing and validating a stability-indicating analytical method, typically a chromatographic technique like HPLC or UPLC coupled with mass spectrometry, capable of separating it from Empagliflozin and other related impurities. veeprho.comijper.orgalliedacademies.org

A control strategy is a planned set of controls, derived from product and process understanding, that assures process performance and product quality. acanthusresearch.com The justification for the control strategy for an impurity like this compound would be based on a comprehensive risk assessment that considers its potential sources, formation pathways, and toxicological impact. The control strategy would define the acceptable limits for this impurity in the final drug substance specification.

The development of such methods is a critical area of research, with studies focusing on creating sensitive and robust analytical procedures for Empagliflozin and its impurities. researchgate.net These methods are essential for ensuring that any impurities, including deuterated ones, are monitored and controlled within the limits established by regulatory guidelines.

The presence of deuterated impurities or isotopologues presents unique regulatory considerations. While often used as internal standards in analytical methods, their unintended presence as impurities in a drug substance requires evaluation. nih.gov

Deuteration involves the substitution of a hydrogen atom with its heavier isotope, deuterium (B1214612). This modification can potentially alter the pharmacokinetic and metabolic profile of a molecule. Therefore, a deuterated impurity cannot be automatically considered toxicologically equivalent to its non-deuterated counterpart.

Regulatory authorities expect a scientific justification for the control of such impurities. This may involve:

Isotopic Purity Assessment: Determining the percentage of the deuterated species versus the unlabeled species is crucial.

Metabolic Profiling: In vitro and in vivo studies may be necessary to compare the metabolic pathways of the deuterated impurity with the non-deuterated version.

Toxicological Evaluation: Depending on the level of the impurity, specific toxicity studies may be required to qualify its safety.

The use of deuterated compounds in drug development is becoming more common, leading to increased regulatory scrutiny of these entities, both as active pharmaceutical ingredients and as impurities.

Research on Best Practices for Meeting Regulatory Impurity Requirements

Meeting the stringent regulatory requirements for impurity control necessitates a proactive and scientifically sound approach. Research in this area focuses on developing best practices that are integrated throughout the drug development lifecycle.

Key areas of research include:

Quality by Design (QbD): This systematic approach to development begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. For impurity control, QbD involves identifying critical process parameters that affect impurity formation and implementing controls to ensure the final product consistently meets quality standards.

Advanced Analytical Techniques: The development and application of highly sensitive and specific analytical methods, such as UPLC-MS/MS and multidimensional chromatography, are crucial for detecting and quantifying impurities at very low levels.

Forced Degradation Studies: These studies are essential for identifying potential degradation products that may form under various stress conditions (e.g., acid, base, oxidation, light, heat). ijper.orgalliedacademies.org The results of these studies help in developing stability-indicating analytical methods and understanding the degradation pathways of the drug substance.

Genotoxic Impurity Assessment: There is a significant focus on the identification and control of potentially genotoxic impurities due to their risk of carcinogenicity at low levels. Specific guidelines, such as ICH M7, provide a framework for their assessment and control.

Global Harmonization Efforts and Their Impact on Impurity Science

The harmonization of regulatory standards for pharmaceuticals on a global scale, spearheaded by organizations like the ICH, has had a profound impact on impurity science. researchgate.netmedchemexpress.comsynthinkchemicals.com The primary goal of harmonization is to ensure that safe, effective, and high-quality medicines are developed and registered in the most efficient and resource-sparing manner.

The impact of these efforts on impurity science is multifaceted:

Standardized Requirements: ICH guidelines provide a single set of technical requirements for impurity testing and control, which has streamlined the drug approval process in different regions. medchemexpress.com

Improved Communication: Harmonization has facilitated better communication and understanding between regulatory authorities and the pharmaceutical industry worldwide.

Enhanced Scientific Rigor: The development of harmonized guidelines has been driven by scientific consensus, leading to a more rigorous and risk-based approach to impurity control.

Focus on Global Public Health: By ensuring consistent standards for drug quality, harmonization contributes to the protection of public health on a global scale.

The ongoing evolution of ICH guidelines reflects the continuous advancements in analytical science and toxicology, ensuring that the regulatory framework for impurity control remains current and scientifically sound. medchemexpress.com

Conclusion and Future Research Perspectives on R,r Empagliflozin Impurity D4

Synthesis of Current Academic Understanding Regarding the Impurity's Formation and Analytical Control

The current understanding of (R,R)-Empagliflozin Impurity-d4 is primarily centered on its role as a stable isotope-labeled internal standard for analytical purposes. caymanchem.comclearsynth.com Its formation is not a random event in the synthesis of the active pharmaceutical ingredient (API), Empagliflozin (B1684318). Instead, it is intentionally synthesized for use in quality control laboratories.

Formation of the Parent Impurity: The non-deuterated parent compound, (R,R)-Empagliflozin Impurity, is a diastereomer of Empagliflozin. axios-research.comsimsonpharma.com Diastereomeric impurities can arise during the synthesis of chiral molecules like Empagliflozin if the stereochemical control of the reactions is not absolute. The synthesis of Empagliflozin involves the creation of multiple stereocenters, and any lack of stereoselectivity can lead to the formation of small quantities of other diastereomers. informahealthcare.comnih.gov The (R,R) configuration denotes a specific spatial arrangement of atoms that differs from the desired (S,S,S,S,R) stereochemistry of Empagliflozin.

Synthesis of the Deuterated Standard: The synthesis of this compound would involve a synthetic route parallel to that of the parent impurity, but with the introduction of deuterium (B1214612) atoms at specific positions. This is typically achieved by using a deuterated starting material or reagent at a suitable step in the reaction sequence. caymanchem.comnih.gov The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium. caymanchem.comnih.gov This isotopic labeling makes the molecule heavier than its non-deuterated counterpart.

Analytical Control: In analytical chemistry, particularly in quantitative mass spectrometry-based methods like Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated standards are invaluable. clearsynth.com this compound is added to a sample containing Empagliflozin at a known concentration. Since the deuterated standard is chemically identical to the parent impurity, it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. However, due to its higher mass, it can be distinguished from the non-deuterated impurity by the detector. This allows for very accurate quantification of the actual impurity in the drug substance or product, as any variations in the analytical process will affect both the analyte and the standard equally, thus canceling out potential errors.

PropertyValue
Chemical Name (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[2,3,5,6-tetradeuterio-4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol nih.gov
Molecular Formula C₂₃H₂₃D₄ClO₇ clearsynth.com
Molecular Weight 454.94 g/mol axios-research.com
CAS Number 2749293-95-4 axios-research.com
Primary Use Internal standard for quantification by GC- or LC-mass spectrometry clearsynth.com

Implications for Advancing Pharmaceutical Chemistry and Manufacturing Science

The use of highly specific analytical tools like this compound has significant implications for the advancement of pharmaceutical chemistry and manufacturing. The ability to accurately quantify specific impurities allows for a deeper understanding of the manufacturing process. By correlating the levels of this impurity with process parameters, chemists and engineers can optimize reaction conditions to minimize its formation. This leads to a more robust and reproducible manufacturing process, a key goal of modern pharmaceutical science.

Furthermore, the availability of such standards facilitates the validation of analytical methods, a critical requirement for regulatory approval of new drugs. clearsynth.com It ensures that the methods used to assess the quality of the drug are reliable and accurate, ultimately safeguarding patient health. This focus on analytical precision drives innovation in analytical instrumentation and methodologies, pushing the boundaries of what can be detected and quantified.

Identification of Unaddressed Research Gaps and Future Directions in Impurity Science

While the use of deuterated standards represents a significant advance, there are still unaddressed research gaps and promising future directions in the broader field of impurity science.

A major area for future research is the development of computational models that can predict the formation of impurities, including diastereomers, under different reaction conditions. By leveraging historical data and machine learning algorithms, it may be possible to forecast the likelihood of a particular impurity forming, allowing for proactive process design rather than reactive problem-solving. Such in-silico modeling could significantly reduce the time and resources required for process development and optimization.

The demand for ever-lower detection limits for impurities continues to drive the development of new analytical technologies. While LC-MS is a powerful tool, emerging techniques such as high-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) spectroscopy offer even greater sensitivity and structural elucidation capabilities. nih.gov The application of these techniques will be crucial for identifying and characterizing novel impurities that may be present at extremely low levels.

Analytical TechniqueApplication in Impurity Analysis
High-Performance Liquid Chromatography (HPLC) Separation and quantification of known impurities. asianpubs.orgresearchgate.netrjptonline.org
Liquid Chromatography-Mass Spectrometry (LC-MS) Highly sensitive detection and quantification, especially with deuterated standards. clearsynth.comnih.gov
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement for the identification of unknown impurities. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation of isolated impurities. nih.gov

The principles of green chemistry offer a sustainable framework for minimizing the formation of impurities at their source. Future research should focus on developing synthetic routes that are not only efficient and cost-effective but also inherently less prone to generating impurities. This can be achieved through the use of more selective catalysts, safer solvents, and renewable feedstocks. By designing greener synthetic processes, the pharmaceutical industry can reduce its environmental impact while simultaneously improving the purity and safety of its products.

Q & A

Basic Research Questions

Q. How is (R,R)-Empagliflozin Impurity-d4 structurally characterized in pharmaceutical research?

  • Methodological Answer : Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. For NMR, proton and carbon-13 spectra are analyzed to confirm stereochemistry and deuterium labeling. HRMS validates molecular weight and isotopic purity (e.g., verifying d4 substitution). X-ray diffraction provides definitive confirmation of the (R,R) configuration. Researchers must cross-reference spectral data with synthetic pathways to ensure consistency, as outlined in impurity synthesis protocols .

Q. What are the standard analytical methods for quantifying this compound in drug formulations?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. Key parameters include:

  • Column : C18 or phenyl-hexyl stationary phases for resolving polar impurities.
  • Mobile Phase : Acetonitrile/ammonium formate buffer (pH 3.5–4.5) for optimal peak symmetry.
  • Detection : UV at 220–230 nm or selective reaction monitoring (SRM) in MS.
    Method validation follows ICH Q2(R1) guidelines, assessing linearity (1–120% of specification limit), precision (%RSD < 2.0), and accuracy (spiked recovery 98–102%) .

Q. How should researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Reproducibility requires strict control of:

  • Reaction Conditions : Temperature (±2°C), inert atmosphere (argon/nitrogen), and moisture-sensitive reagent handling.
  • Deuterium Incorporation : Use of deuterated solvents (e.g., DMSO-d6) and reagents to minimize proton exchange.
  • Purification : Gradient silica gel chromatography or preparative HPLC, with intermediates characterized at each step. Detailed protocols, including side-reaction monitoring, should align with synthetic chemistry reporting standards .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to minimize by-products during this compound production?

  • Methodological Answer : Optimization involves:

  • DoE (Design of Experiments) : Screening catalysts (e.g., chiral ligands for asymmetric synthesis), solvents, and temperatures to maximize yield and purity.
  • By-Product Analysis : LC-MS profiling to identify dimers, oxidation products, or epimerized species.
  • Kinetic Studies : Monitoring reaction progress via in-situ FTIR or Raman spectroscopy to halt reactions at optimal conversion points.
    Advanced studies should reference kinetic models and impurity fate analyses, as seen in process chemistry literature .

Q. What strategies resolve contradictions in stability data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Environmental Variability : Light, humidity, or temperature fluctuations during storage. Use controlled stability chambers (ICH Q1A) and standardize testing conditions.
  • Analytical Bias : Cross-validate methods between labs using shared reference standards.
  • Statistical Reconciliation : Apply meta-analysis tools (e.g., Cochrane Review methods) to aggregate data, assessing heterogeneity via I² statistics. GRADE criteria can rank evidence quality .

Q. How do researchers assess the pharmacokinetic impact of this compound in biological systems?

  • Methodological Answer : Key steps include:

  • In Vitro Models : Hepatic microsomal assays to study CYP450-mediated metabolism.
  • Isotope Tracing : Using d4-labeling to track impurity distribution via LC-MS in plasma/tissue samples.
  • Dose-Response Studies : Spiking impurity into empagliflozin formulations and measuring renal glucose excretion in rodent models.
    Data interpretation should differentiate impurity-specific effects from parent drug interactions, guided by pharmacokinetic modeling .

Q. What advanced techniques profile this compound in complex matrices (e.g., biorelevant media)?

  • Methodological Answer :

  • Ion Mobility Spectrometry (IMS) : Separates isobaric impurities co-eluting in LC-MS.
  • Hydrogen-Deuterium Exchange (HDX) : Maps deuterium retention under physiological conditions.
  • QSAR Modeling : Predicts impurity reactivity using computational tools like Schrödinger’s Maestro.
    These methods require validation against empirical data and alignment with regulatory guidelines for impurity qualification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.